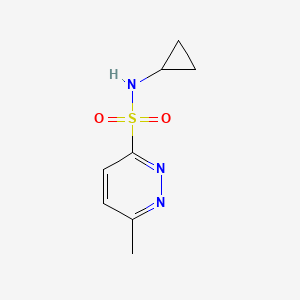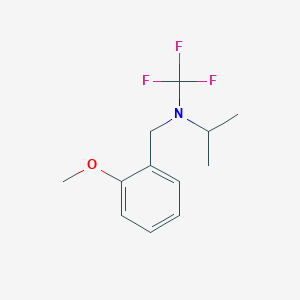
1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and piperidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine typically involves the reaction of 1-methylpiperidine with trifluoromethylating agents under controlled conditions. The process may include steps such as:
Formation of the piperidine intermediate: This involves the reaction of 1-methylpiperidine with formaldehyde to form the corresponding methanamine derivative.
Trifluoromethylation: The intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biochemical pathways. The piperidine moiety can contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a trifluoromethyl group and a phenyl ring.
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol: Contains a trifluoromethyl group and a piperidine ring.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Contains a piperidine ring and a methyl group.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine is unique due to the combination of its trifluoromethyl and piperidine groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine moiety provides structural rigidity and potential biological activity.
Propiedades
Fórmula molecular |
C8H15F3N2 |
|---|---|
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(1-methylpiperidin-4-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-4-2-7(3-5-13)6-12-8(9,10)11/h7,12H,2-6H2,1H3 |
Clave InChI |
WCKKWWROZLLDAV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)











